6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Description
BenchChem offers high-quality 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-1-5(8)6-10-9-3-11(6)2-4/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDYQEVFUVHKQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=CN2C=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-triazolo[4,3-a]pyridin-8-amine: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-8-amine: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-8-amine. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its characteristics based on the well-established chemistry of the triazolo[4,3-a]pyridine scaffold and related bromo-amino-substituted heterocyclic systems. The guide covers the core chemical structure, proposed physicochemical properties, a plausible synthetic route with a detailed experimental protocol, expected reactivity, and potential applications in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. This document is intended to serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug discovery.
Introduction
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, known to exhibit a wide range of biological activities.[4][5][6] The fusion of a triazole ring to a pyridine core creates a unique electronic and structural framework that allows for diverse interactions with biological targets. The introduction of bromo and amino substituents onto this core, as in 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-8-amine, offers significant opportunities for further chemical modification and the exploration of structure-activity relationships (SAR). The bromine atom can serve as a handle for various cross-coupling reactions, while the amino group can act as a key hydrogen bond donor or a site for further derivatization.[7] This guide aims to provide a detailed technical overview of this promising, yet underexplored, chemical entity.
Core Chemical Properties
Chemical Structure and Identification
-
CAS Number: 1216292-05-5
-
Molecular Formula: C₆H₅BrN₄
-
Molecular Weight: 213.04 g/mol
Caption: Chemical structure of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-8-amine.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties. These values are estimations and should be confirmed through experimental analysis.
| Property | Predicted Value/Characteristic | Rationale/Comparison with Analogues |
| Melting Point | High (>200 °C) | Fused aromatic heterocyclic systems with polar groups like amines tend to have high melting points due to strong intermolecular forces. For example, 6-bromo-[1][2][3]triazolo[1,5-a]pyridine has a melting point of 109 °C.[8] The additional amino group in the target compound is expected to further increase the melting point. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF). | The aromatic core is hydrophobic, but the amino and triazole nitrogen atoms can participate in hydrogen bonding, leading to some water solubility. Solubility is expected to be good in polar aprotic solvents. |
| pKa | The amino group is expected to be basic, while the triazole ring can exhibit weak basicity. | The pKa of the amino group would be similar to other amino-pyridines. The triazole ring nitrogens are generally weakly basic. |
Spectral Characteristics (Expected)
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of the compound. The expected spectral features are outlined below:
-
¹H NMR: Aromatic protons on the pyridine ring are expected to appear in the downfield region (δ 7.0-8.5 ppm). The chemical shift of the amino protons will be dependent on the solvent and concentration.
-
¹³C NMR: Aromatic carbons will resonate in the typical range for heteroaromatic compounds (δ 110-160 ppm).
-
IR Spectroscopy: Characteristic peaks for N-H stretching of the amine (around 3300-3500 cm⁻¹), C=N stretching of the fused ring system, and C-Br stretching will be present.
-
Mass Spectrometry: The molecular ion peak (M+) and characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) will be observed.
Synthesis and Purification
A specific, validated synthesis protocol for 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-8-amine is not published in peer-reviewed journals. However, a plausible synthetic route can be designed based on established methodologies for the synthesis of related triazolopyridines. The proposed synthesis involves a multi-step sequence starting from commercially available 2-aminopyridine.
Caption: Proposed synthetic pathway for 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-8-amine.
Step 1: Bromination of 2-Aminopyridine
The initial step involves the regioselective bromination of 2-aminopyridine at the 5-position.
Protocol:
-
Dissolve 2-aminopyridine in a suitable solvent such as acetonitrile.[2]
-
Cool the solution in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature. The use of acetonitrile as a solvent is reported to minimize the formation of di-brominated by-products.[2]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Nitration and Reduction to form 2,3-Diamino-5-bromopyridine
This step involves the introduction of an amino group at the 3-position via a nitration-reduction sequence.
Protocol:
-
Nitration: Carefully add 2-amino-5-bromopyridine to a mixture of concentrated sulfuric acid and nitric acid at low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the nitro-product.
-
Filter, wash with water, and dry the crude 2-amino-5-bromo-3-nitropyridine.
-
Reduction: Reduce the nitro group using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂, Pd/C).
-
After the reduction is complete, neutralize the reaction mixture and extract the product.
-
Purify the resulting 2,3-diamino-5-bromopyridine by recrystallization or column chromatography.
Step 3: Cyclization to form the Triazole Ring
The final step is the formation of the triazole ring by reacting the diamine with a one-carbon source.
Protocol:
-
Reflux the 2,3-diamino-5-bromopyridine in formic acid or with triethyl orthoformate. The choice of reagent can influence the reaction time and yield.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a base to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-8-amine from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Chemical Reactivity
The reactivity of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-8-amine is dictated by the interplay of the bromo and amino substituents on the fused heterocyclic core.
Caption: Key reactive sites and potential transformations of the title compound.
Reactions involving the Bromo Group
The bromine atom at the 6-position is a versatile handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can be used to introduce aryl or heteroaryl substituents.[9]
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines can be employed to synthesize more complex amino-substituted derivatives.
-
Sonogashira Coupling: Coupling with terminal alkynes using a palladium and copper co-catalyst system can introduce alkynyl moieties.[10]
-
Nucleophilic Aromatic Substitution (SNAr): While less reactive than in electron-deficient systems, the bromo group may undergo substitution with strong nucleophiles under forcing conditions.[7]
Reactions involving the Amino Group
The 8-amino group is a nucleophilic site that can undergo a variety of transformations.
-
Acylation: Reaction with acyl chlorides or anhydrides will yield the corresponding amides.
-
Alkylation: The amino group can be alkylated using alkyl halides.
-
Diazotization: Treatment with nitrous acid can convert the amino group into a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce other functional groups.
Potential Applications in Drug Discovery and Medicinal Chemistry
The 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-8-amine scaffold holds significant potential for the development of novel therapeutic agents. The triazolopyridine core is present in molecules with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[5][6]
Kinase Inhibitors
The triazolopyrazine and related fused heterocyclic systems are known to be effective kinase inhibitors.[4][11] The structural features of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-8-amine, particularly the potential for hydrogen bonding from the amino group and the ability to introduce diverse substituents at the bromo position, make it an attractive scaffold for targeting the ATP-binding site of various kinases.
Antimicrobial Agents
Derivatives of triazolopyridines and triazolopyrazines have demonstrated promising antibacterial and antifungal activities.[6] The title compound could serve as a starting point for the synthesis of new antimicrobial agents, with the bromo and amino groups providing sites for optimization of potency and spectrum of activity.
Conclusion
6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-8-amine is a valuable building block for medicinal chemistry and drug discovery. Although specific experimental data is scarce, its chemical properties and reactivity can be reliably predicted based on the extensive knowledge of related heterocyclic systems. The proposed synthetic route provides a practical approach for its preparation, opening the door for the synthesis and biological evaluation of a wide range of derivatives. Further research into this compound and its analogues is warranted to fully explore its therapeutic potential.
References
- CN101704781A - Preparation method of amino pyridine bromide compound - Google Patents. (n.d.).
- A convenient and scalable process for preparation of 2,5-dibromopyridine. (2021). Heterocyclic Letters, 11(3), 447-452.
-
Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]
-
6-Bromo-8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine - MySkinRecipes. (n.d.). Retrieved January 28, 2026, from [Link]
- New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. (2021). Journal of the Indian Chemical Society, 98(11), 100181.
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). Molecules, 29(4), 894.
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
- Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases. (2022). ChemRxiv.
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. (2018). Molecules, 23(10), 2495.
- Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2409771.
- Synthesis and Biological Investigation of 1,2,4-Triazolo[4,3-a]azines as Potential HSF1 Inductors. (2022). Molecules, 27(15), 4991.
- Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases. (2022). ChemRxiv.
-
The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. (2021). ChemMedChem, 16(22), 3439–3448.
- CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone - Google Patents. (n.d.).
-
A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. (2019). Molecules, 24(18), 3298.
-
Synthesis of Step 1. 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one - PrepChem.com. (n.d.). Retrieved January 28, 2026, from [Link]
-
4-(3-((Pyridin-4-ylmethyl)amino)-[1][2][3]triazolo[4,3-b][1][2][3]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu - CentAUR. (n.d.). Retrieved January 28, 2026, from [Link]
-
6-bromo-[1][2][3]triazolo[1,5-a]pyridine - Stenutz. (n.d.). Retrieved January 28, 2026, from [Link]
-
Cyclization of substituted 3,4-diaminopyridines into 1H-[1][2][4]triazolo[4,5-c]pyridine 2-oxide derivatives during the nitration process. (2010). Chemistry of Heterocyclic Compounds, 46(6), 724–731.
Sources
- 1. CN101704781A - Preparation method of amino pyridine bromide compound - Google Patents [patents.google.com]
- 2. heteroletters.org [heteroletters.org]
- 3. researchgate.net [researchgate.net]
- 4. 6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine | 1935422-57-3 | Benchchem [benchchem.com]
- 5. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 6. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine|CAS 941294-56-0 [benchchem.com]
- 8. 6-bromo-[1,2,4]triazolo[1,5-a]pyridine [stenutz.eu]
- 9. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine [myskinrecipes.com]
6-Bromo-triazolo[4,3-a]pyridin-8-amine molecular weight and formula
An In-depth Technical Guide to 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-8-amine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-8-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its molecular characteristics, propose a detailed synthetic pathway, and discuss its potential applications in drug discovery, grounded in the established biological activities of the broader triazolopyridine and triazolopyrazine chemical classes.
Introduction: The Significance of the Triazolo[4,3-a]pyridine Scaffold
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities.[1] This fused heterocyclic system is a key building block in the development of novel therapeutic agents, with derivatives exhibiting antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][4] The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. The introduction of substituents, such as a bromine atom and an amine group, can significantly modulate the compound's biological activity, making 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-8-amine a compelling candidate for further investigation. Triazole-containing compounds are widely utilized in various fields, including drug discovery, materials research, and chemical biology, underscoring the importance of this chemical family.[5]
Physicochemical Properties
A precise understanding of the molecular formula and weight is fundamental for any further research and development. Based on the chemical structure, the key physicochemical properties of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-8-amine have been calculated and are presented in the table below.
| Property | Value |
| Molecular Formula | C₆H₅BrN₄ |
| Molecular Weight | 213.04 g/mol |
| IUPAC Name | 6-bromo-[1][2][3]triazolo[4,3-a]pyridin-8-amine |
Proposed Synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-8-amine
Experimental Protocol:
Step 1: Synthesis of 2-chloro-5-bromo-3-nitropyridine
-
To a solution of 2-chloro-3-nitropyridine in concentrated sulfuric acid, add N-bromosuccinimide portion-wise at 0°C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the mixture onto ice and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography to obtain pure 2-chloro-5-bromo-3-nitropyridine.
Step 2: Synthesis of 2-hydrazinyl-5-bromo-3-nitropyridine
-
To a solution of 2-chloro-5-bromo-3-nitropyridine in ethanol, add hydrazine hydrate dropwise at room temperature.
-
Reflux the reaction mixture for 4 hours.
-
Cool the mixture to room temperature and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain 2-hydrazinyl-5-bromo-3-nitropyridine.
Step 3: Synthesis of 6-Bromo-8-nitro-[1][2][3]triazolo[4,3-a]pyridine
-
Suspend 2-hydrazinyl-5-bromo-3-nitropyridine in triethyl orthoformate.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture for 6 hours.
-
Cool to room temperature and remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to afford the cyclized product, 6-Bromo-8-nitro-[1][2][3]triazolo[4,3-a]pyridine.
Step 4: Synthesis of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-8-amine
-
Dissolve 6-Bromo-8-nitro-[1][2][3]triazolo[4,3-a]pyridine in ethanol.
-
Add a catalytic amount of palladium on carbon (10%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 8 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final compound, 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-8-amine.
Synthesis Workflow Diagram
Caption: Proposed synthetic pathway for 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-8-amine.
Potential Applications in Drug Discovery
The structural features of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-8-amine suggest several potential applications in drug discovery, particularly in oncology and as a kinase inhibitor.
Kinase Inhibition
Many heterocyclic compounds containing the triazolo-fused ring system are known to act as kinase inhibitors.[2] The nitrogen-rich core can form crucial hydrogen bonds within the ATP-binding site of various kinases, while the substituents can be tailored to achieve selectivity and potency. The bromo-substituent at position 6 offers a handle for further chemical modification via cross-coupling reactions, allowing for the exploration of structure-activity relationships.[1] The amino group at position 8 can also be functionalized to enhance binding affinity and pharmacokinetic properties.
Anticancer Potential
Derivatives of the triazolo[4,3-a]pyrazine scaffold have demonstrated potential as anticancer agents.[4] The mechanism of action often involves the modulation of signaling pathways associated with tumor growth and proliferation.[1] The introduction of a bromine atom can enhance the lipophilicity of the molecule, potentially improving cell permeability and oral bioavailability. The amino group can contribute to the formation of key interactions with biological targets.
Neurological Disorders
Emerging studies suggest that triazole derivatives may possess neuroprotective effects, opening avenues for their investigation in neurodegenerative diseases.[1] Some triazolopyrazine derivatives have been investigated for their anticonvulsant activity.[4]
Conclusion
6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-8-amine is a promising, yet underexplored, molecule with significant potential in drug discovery. Its synthesis is achievable through established chemical methodologies, and its structure suggests a range of possible biological activities. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its therapeutic potential. This guide provides a foundational framework for researchers to embark on the exploration of this intriguing compound.
References
-
MySkinRecipes. (n.d.). 6-Bromo-8-chloro-3-methyl-[1][2][3]triazolo[4,3-a]pyrazine. Retrieved from [Link]
-
Stenutz. (n.d.). 6-bromo-[1][2][3]triazolo[1,5-a]pyridine. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 6-bromo-8-fluoro-[1][2][3]triazolo[1, 5-a]pyridine, min 97%, 10 grams. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-1,2,4-triazin-3-amine. Retrieved from [Link]
-
New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors. Retrieved from [Link]
Sources
- 1. 6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine|CAS 941294-56-0 [benchchem.com]
- 2. 6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine [myskinrecipes.com]
- 3. calpaclab.com [calpaclab.com]
- 4. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
6-Bromo-triazolo[4,3-a]pyridin-8-amine: A Versatile Scaffold for Targeted Drug Discovery
6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-8-amine: A Versatile Scaffold for Targeted Drug Discovery
Introduction: The Strategic Value of the Triazolopyridine Core
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to interact with a wide array of biological targets in a specific and high-affinity manner. The[1][2][3]triazolo[4,3-a]pyridine ring system is a prominent member of this class, forming the core of numerous clinically evaluated and approved therapeutic agents.[4] Its rigid, planar structure and strategic placement of nitrogen atoms provide a unique three-dimensional arrangement for hydrogen bonding and other non-covalent interactions within protein binding pockets. This scaffold is particularly prevalent in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.[5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-8-amine as a starting material for targeted drug discovery campaigns. The presence of a chemically tractable bromide at the 6-position and a nucleophilic amine at the 8-position offers a dual-functionalized platform for the rapid generation of diverse chemical libraries. This guide will detail protocols for library synthesis, target identification using chemical probes, and subsequent biological characterization, with a focus on the rationale behind each experimental step.
Part 1: Library Synthesis - Diversification of the Core Scaffold
The synthetic versatility of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-8-amine is central to its utility in drug discovery. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of aryl and alkyl substituents.[6] Concurrently, the 8-amino group can be readily acylated, alkylated, or used in other nucleophilic addition reactions to further expand the chemical space.
Palladium-Catalyzed Cross-Coupling at the 6-Position
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds.[6][7] For the 6-bromo position of our scaffold, the Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful.
The Suzuki-Miyaura reaction is an effective method for introducing aryl, heteroaryl, or vinyl groups at the 6-position.[3]
Rationale: This reaction is chosen for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters.[8] This allows for the systematic exploration of the steric and electronic effects of the substituent at the 6-position on target binding.
Step-by-Step Methodology:
-
Reaction Setup: In a dry reaction vessel, combine 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-8-amine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 equiv.).
-
Solvent: Add a suitable solvent system, such as a mixture of toluene and ethanol (3:1).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure throughout the reaction.
-
Heating: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
The Buchwald-Hartwig amination allows for the introduction of a diverse range of primary and secondary amines at the 6-position, creating a library of 6-amino-triazolopyridine derivatives.[9]
Rationale: The introduction of an amino linkage provides a vector for hydrogen bonding and can significantly alter the physicochemical properties of the molecule, such as solubility and polarity. This is a key strategy for optimizing pharmacokinetic profiles.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-8-amine (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 equiv.).
-
Solvent: Add an anhydrous, aprotic solvent like toluene or dioxane.
-
Heating: Heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Derivatization of the 8-Amino Group
The 8-amino group provides a second point of diversification. Standard acylation or sulfonylation reactions can be employed to introduce a variety of functional groups.
-
Reaction Setup: Dissolve the 6-substituted-[1][2][3]triazolo[4,3-a]pyridin-8-amine (1.0 equiv.) in a suitable solvent such as dichloromethane or N,N-dimethylformamide.
-
Base: Add a base, for example triethylamine or pyridine (1.5 equiv.), to act as an acid scavenger.
-
Acylating Agent: Slowly add the desired acyl chloride or anhydride (1.1 equiv.) at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Work-up and Purification: Quench the reaction with water, extract the product, and purify by chromatography or recrystallization.
Part 2: Target Identification and Validation
Once a diverse library of compounds has been synthesized, the next critical step is to identify their biological target(s) and validate their engagement in a cellular context. Chemical probes derived from the synthesized library are powerful tools for this purpose.
Design and Synthesis of Chemical Probes
A chemical probe is a small molecule designed to selectively interact with a specific protein target.[10] Affinity-based probes are particularly useful for target identification. These probes typically consist of three components: a recognition element (the synthesized triazolopyridine derivative), a reactive group for covalent modification of the target, and a reporter tag (e.g., biotin or a fluorescent dye) for detection and enrichment.[7]
Rationale: Biotinylation allows for the highly specific and high-affinity capture of the probe-protein complex using streptavidin-coated beads, facilitating subsequent identification by mass spectrometry. The 8-amino group is an ideal position for tethering the biotin tag via a flexible linker, minimizing interference with target binding at the 6-position.
Step-by-Step Methodology:
-
Linker Attachment: React a 6-substituted-[1][2][3]triazolo[4,3-a]pyridin-8-amine with an N-hydroxysuccinimide (NHS) ester of a linker containing a terminal alkyne or azide group for subsequent "click" chemistry.
-
Click Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a biotin derivative containing the complementary functional group (azide or alkyne).
-
Purification: Purify the final biotinylated probe by high-performance liquid chromatography (HPLC).
Target Engagement Verification: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm that a compound binds to its target protein in intact cells.[11] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[12]
Rationale: CETSA provides direct evidence of target engagement in a physiologically relevant environment, which is a critical step in validating a compound's mechanism of action.
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
Part 3: Biological Characterization and Lead Optimization
Following target identification and validation, the next phase involves detailed biological characterization and optimization of the lead compounds through structure-activity relationship (SAR) studies. Kinase inhibition is a common therapeutic application for triazolopyridine-based compounds.[5]
Kinome Screening
To assess the selectivity of a potential kinase inhibitor, it is essential to screen it against a broad panel of kinases.
Rationale: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[4] It is a versatile platform for screening large numbers of compounds against a wide range of kinases.[13]
Step-by-Step Methodology:
-
Kinase Reaction: Set up kinase reactions in a multi-well plate containing the kinase, substrate, ATP, and the test compound at various concentrations.
-
Stop Reaction and Deplete ATP: After incubation, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert the ADP generated to ATP, which is then measured using a luciferase/luciferin reaction. The luminescent signal is proportional to the kinase activity.
-
Data Analysis: Calculate the IC₅₀ value for each compound, which represents the concentration required to inhibit 50% of the kinase activity.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how chemical modifications to the lead compound affect its biological activity and selectivity.[12] By systematically varying the substituents at the 6- and 8-positions, researchers can optimize the compound's potency, selectivity, and pharmacokinetic properties.
Data Presentation: Illustrative SAR Data for Triazolopyridine-Based Kinase Inhibitors
The following table presents hypothetical SAR data for a series of 6-substituted-[1][2][3]triazolo[4,3-a]pyridin-8-amine derivatives targeting Janus Kinase 1 (JAK1), a key mediator in inflammatory signaling.[14]
| Compound | R¹ (at 6-position) | R² (at 8-position) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | Selectivity (JAK2/JAK1) |
| 1 | Bromo | Amino | >10,000 | >10,000 | - |
| 2a | Phenyl | Amino | 520 | 1560 | 3 |
| 2b | 4-Fluorophenyl | Amino | 250 | 1250 | 5 |
| 2c | 3-Pyridyl | Amino | 180 | 1800 | 10 |
| 3a | 3-Pyridyl | Acetylamino | 95 | 2850 | 30 |
| 3b | 3-Pyridyl | Cyclopropylcarbonylamino | 35 | 2100 | 60 |
Interpretation of SAR Data:
-
The initial bromo-amino scaffold (1 ) is inactive.
-
Suzuki coupling to introduce aryl groups at the 6-position (compounds 2a-c ) confers modest JAK1 inhibitory activity.
-
The introduction of a heteroaromatic ring (3-pyridyl in 2c ) improves potency and selectivity over a simple phenyl ring.
-
Acylation of the 8-amino group (compounds 3a-b ) significantly enhances potency and selectivity. The cyclopropylcarbonyl group in 3b is particularly beneficial, suggesting a favorable interaction in the binding pocket.
Visualization of Key Concepts
Experimental Workflow
Caption: A streamlined workflow for targeted drug discovery using 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-8-amine.
Signaling Pathway: JAK-STAT Signaling
Caption: Inhibition of the JAK-STAT signaling pathway by a triazolopyridine-based inhibitor.
Conclusion
6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-8-amine represents a highly valuable and strategically designed starting material for targeted drug discovery. Its dual functionalization allows for the efficient construction of diverse compound libraries through robust and well-established synthetic methodologies. The protocols and workflows outlined in this application note provide a comprehensive framework for leveraging this versatile scaffold, from initial library synthesis and target identification to biological characterization and lead optimization. By combining rational design with systematic biological evaluation, researchers can effectively exploit the potential of the triazolopyridine core to develop novel and potent therapeutic agents.
References
-
Li, Q., et al. (2023). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. Molecules, 28(7), 3048. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11476. [Link]
-
Li, X., et al. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2409771. [Link]
-
van der Zouwen, M., et al. (2022). Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. Frontiers in Chemistry, 10, 864286. [Link]
-
Wikipedia. (2023, December 29). JAK-STAT signaling pathway. In Wikipedia. [Link]
-
Jerome, K. D., et al. (2010). Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition. Bioorganic & Medicinal Chemistry Letters, 20(3), 1164-1168. [Link]
-
Menet, C. J., et al. (2014). Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. Journal of Medicinal Chemistry, 57(22), 9323-9342. [Link]
-
Demont, E. H., et al. (2014). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. Journal of Medicinal Chemistry, 57(22), 9435-9448. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]
-
Vanhaesebroeck, B., et al. (2010). Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. ResearchGate. [Link]
-
Menet, C. J., et al. (2014). Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. Journal of Medicinal Chemistry, 57(22), 9323-9342. [Link]
-
Kumar, A., et al. (2023). Pyridine-Based 1,2,4-Triazolo-Tethered Indole Conjugates Potentially Affecting TNKS and PI3K in Colorectal Cancer. Molecules, 28(4), 1774. [Link]
-
ResearchGate. (n.d.). Diagrammatic outline of p38 mitogen-activated protein kinase (MAPK).... Retrieved from [Link]
-
Kirchhoff, J. H., et al. (2002). Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Journal of the American Chemical Society, 124(46), 13662-13663. [Link]
-
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Retrieved from [Link]
-
Dhar, T. G. M., et al. (2007). Synthesis and SAR of p38alpha MAP Kinase Inhibitors Based on Heterobicyclic Scaffolds. Bioorganic & Medicinal Chemistry Letters, 17(18), 5019-5024. [Link]
-
van der Wouden, M., et al. (2023). Development of an Affinity-Based Probe to Profile Endogenous Human Adenosine A3 Receptor Expression. Journal of Medicinal Chemistry, 66(16), 11283-11296. [Link]
-
Creative Diagnostics. (n.d.). PI3K/AKT Signaling Pathway. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
Al-Hiari, Y. M., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(10), 11590-11601. [Link]
-
Le, V. A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Organic & Biomolecular Chemistry, 22(35), 7129-7133. [Link]
-
Reddy, T. S., et al. (2022). Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. Molecules, 27(22), 7752. [Link]
-
Schepmann, D., et al. (2021). Synthesis and σ receptor affinity of spiro[[2]benzopyran-1,1′-cyclohexanes] with an exocyclic amino moiety in the 3′-position. RSC Medicinal Chemistry, 12(1), 108-117. [Link]
-
Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(15), 3325-3331. [Link]
-
ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K.... Retrieved from [Link]
-
Bell, K., et al. (2012). SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(16), 5257-5263. [Link]
-
Animated biology with arpan. (2023, October 15). JAK-STAT signaling pathway [Video]. YouTube. [Link]
-
Wikipedia. (2023, November 29). p38 mitogen-activated protein kinases. In Wikipedia. [Link]
-
Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18012-18024. [Link]
-
Popa, M., et al. (2023). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. International Journal of Molecular Sciences, 24(7), 6744. [Link]
-
Nykaza, T. V., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 24(2), 526-531. [Link]
-
Galdeano, C., & Ciulli, A. (2016). Selectivity On-Target of Bromodomain Chemical Probes by Structure-Guided Medicinal Chemistry and Chemical Biology. Future Medicinal Chemistry, 8(13), 1655-1680. [Link]
-
Tofacitinib. (2023). In MDPI. [Link]
-
ResearchGate. (n.d.). The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and.... Retrieved from [Link]
-
Singh, S., et al. (2019). Screening of chemical library against whole cell kinome activity via non-radioactive, high throughput kinase assay. MethodsX, 6, 178-182. [Link]
-
Al-Ali, H. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 1-9. [Link]
-
Wikipedia. (2023, July 23). Triazolopyridine. In Wikipedia. [Link]
-
Aaronson, D. S., & Horvath, C. M. (2002). A Road Map for Those Who Don't Know JAK-STAT. Science, 296(5573), 1653-1655. [Link]
-
Kinase Logistics Europe. (n.d.). QS S Assist KINASE_ADP-GloTM Kit. Retrieved from [Link]
-
Britton, R., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 15(1), 107-113. [Link]
-
Al-Warhi, T., et al. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Archiv der Pharmazie, e2400588. [Link]
-
Bio-Rad. (n.d.). PI3K/AKT Cell Signaling Pathway. Retrieved from [Link]
Sources
- 1. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 5. Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sinobiological.com [sinobiological.com]
- 12. mdpi.com [mdpi.com]
- 13. Screening of chemical library against whole cell kinome activity via non-radioactive, high throughput kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
stability issues of 6-Bromo-triazolo[4,3-a]pyridin-8-amine in solution
Technical Support Center: 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-8-amine
A Guide to Understanding and Managing Solution Stability
Disclaimer: Specific stability data for 6-bromo-[1][2][3]triazolo[4,3-a]pyridin-8-amine in solution is not extensively available in published literature. This guide is therefore based on established principles of heterocyclic chemistry, data from structurally related compounds, and general best practices for handling and storing similar molecules. The information provided herein should be used as a guideline for researchers to develop their own robust experimental and storage protocols.
I. Introduction to the Stability of 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-8-amine
6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-8-amine is a nitrogen-rich heterocyclic compound with a fused ring system that is of significant interest in medicinal chemistry and drug discovery. The stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental results, as well as for its long-term storage. The fused triazolopyridine core, along with the bromo and amino substituents, presents several potential sites for chemical degradation under various experimental conditions.[1][2]
This technical support center provides a comprehensive overview of the potential stability issues of 6-bromo-[1][2][3]triazolo[4,3-a]pyridin-8-amine in solution, offering troubleshooting guides and frequently asked questions to assist researchers in their work.
II. Troubleshooting Guide: Addressing Common Stability-Related Issues
This section is designed to help you diagnose and resolve common experimental problems that may be related to the instability of 6-bromo-[1][2][3]triazolo[4,3-a]pyridin-8-amine in solution.
Scenario 1: You observe unexpected peaks in your HPLC or LC-MS analysis of a freshly prepared solution.
-
Question: What are the likely causes of these unexpected peaks, and how can I identify them?
-
Answer: Unexpected peaks in your chromatogram are often the first indication of compound degradation. The triazolopyridine ring system can be susceptible to several degradation pathways, especially when in solution.[1]
-
Potential Causes and Identification:
-
Oxidation: The electron-rich pyridine and triazole rings, particularly with the activating amino group, are susceptible to oxidation.[4] This can be exacerbated by exposure to air (oxygen), trace metal ions, or oxidizing agents in your solvents. The resulting N-oxides are common degradation products.[4]
-
Hydrolysis: The triazole ring can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which could lead to ring-opening.[5]
-
Photodegradation: Bromo-substituted aromatic compounds can be sensitive to light, which can induce debromination or other radical-mediated reactions.[6]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected chromatographic peaks.
-
Scenario 2: The color of your solution changes over time (e.g., from colorless to yellow or brown).
-
Question: Why is my solution of 6-bromo-[1][2][3]triazolo[4,3-a]pyridin-8-amine changing color, and what does it signify?
-
Answer: Color change is a common visual indicator of chemical degradation. For aromatic amines, this often points towards oxidative processes.
-
Plausible Mechanisms:
-
Oxidative Polymerization: Aromatic amines can undergo oxidation to form colored polymeric species. This can be initiated by light, air, or impurities in the solvent.
-
Formation of Conjugated Systems: Degradation reactions that extend the conjugated π-system of the molecule can shift the absorption into the visible spectrum, resulting in a colored solution.
-
-
Mitigation Strategies:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Solvent Purity: Use high-purity, antioxidant-free solvents.
-
Low Temperature Storage: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of degradation reactions.
-
-
Scenario 3: You experience poor reproducibility in your biological assays.
-
Question: Could the stability of my compound be affecting the reproducibility of my bioassay results?
-
Answer: Absolutely. If the compound is degrading in your assay medium, the effective concentration of the active molecule will decrease over the course of the experiment, leading to inconsistent results.
-
Key Considerations for Biological Assays:
-
Aqueous Buffer Stability: Assess the stability of the compound in your specific assay buffer. The pH, ionic strength, and presence of biological macromolecules can all influence stability.
-
Incubation Time and Temperature: Longer incubation times and higher temperatures will accelerate degradation.
-
DMSO Stock Solutions: While generally stable as a solid, long-term storage of 6-bromo-[1][2][3]triazolo[4,3-a]pyridin-8-amine in DMSO at room temperature may lead to gradual degradation. It is advisable to store DMSO stocks at -20°C or -80°C and prepare fresh dilutions for each experiment.
-
-
Protocol for Assessing Assay Stability:
Caption: Protocol for assessing compound stability in an assay medium.
-
III. Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the recommended storage conditions for solid 6-bromo-[1][2][3]triazolo[4,3-a]pyridin-8-amine?
-
A1: As a solid, the compound is expected to be relatively stable. However, to minimize potential degradation from moisture and light, it is recommended to store it in a tightly sealed container, in a desiccator, at 2-8°C, and protected from light. For long-term storage, -20°C is preferable.
-
-
Q2: What is the best solvent for preparing stock solutions?
-
A2: Dimethyl sulfoxide (DMSO) is a common choice for preparing highly concentrated stock solutions of heterocyclic compounds for biological screening. For other applications, aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) may be suitable.[7] The choice of solvent can impact stability, so it is crucial to use high-purity, dry solvents.[8]
-
Solution Stability
-
Q3: How does pH affect the stability of 6-bromo-[1][2][3]triazolo[4,3-a]pyridin-8-amine in aqueous solutions?
-
A3: The triazolopyridine ring system contains several nitrogen atoms that can be protonated at low pH or deprotonated at high pH. Extreme pH values should be avoided, as they can catalyze hydrolysis of the triazole ring.[5] The amino group will be protonated under acidic conditions, which may influence its reactivity and the overall stability of the molecule. It is recommended to work in buffered solutions, ideally between pH 6 and 8, unless your experimental protocol requires otherwise.
-
-
Q4: Is the compound sensitive to light?
-
Q5: What are the likely degradation pathways I should be aware of?
-
A5: Based on the structure, the following degradation pathways are plausible:
-
Oxidation: Formation of N-oxides on the pyridine or triazole rings. The amino group can also be a site of oxidation.[4]
-
Hydrolysis: Cleavage of the triazole ring, especially under harsh pH conditions.[5]
-
Photolytic Debromination: Loss of the bromine atom upon exposure to UV or high-intensity light.[6]
-
Caption: Potential degradation pathways for 6-bromo-[1][2][3]triazolo[4,3-a]pyridin-8-amine.
-
Analytical Considerations
-
Q6: What analytical techniques are recommended for monitoring the stability of this compound?
-
A6: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying the parent compound and detecting degradation products.[9] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) and an organic modifier (acetonitrile or methanol) is a good starting point. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the mass of any degradation products, which aids in structure elucidation.[9]
-
-
Q7: How can I perform a forced degradation study to understand the stability of my compound?
-
A7: A forced degradation study involves subjecting the compound to harsh conditions to intentionally induce degradation. This helps to identify potential degradation products and establish a stability-indicating analytical method.[10]
Table 1: Typical Forced Degradation Study Conditions
-
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl, room temperature to 60°C |
| Base Hydrolysis | 0.1 M NaOH, room temperature to 60°C |
| Oxidation | 3% H₂O₂, room temperature |
| Thermal | Solid and solution at 60°C |
| Photolytic | Solution exposed to UV and visible light (ICH Q1B)[10] |
IV. References
-
Mohite, P., et al. (2025). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
-
Mohite, P., et al. (2025). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate.
-
The University of Sheffield. (n.d.). The Chemistry of the Triazolopyridines: An Update. ResearchGate.
-
Liu, Y., et al. (n.d.). Late-stage functionalization of BN-heterocycles. PMC - NIH.
-
Abarca, B., et al. (n.d.). The Chemistry of[1][2][5]Triazolo[1,5- a] pyridines. Taylor & Francis Online.
-
Wikipedia. (2025). Triazolopyridine.
-
Zieliński, P., et al. (n.d.). Proposed pathway of 4-aminopyridine degradation by the enrichment.... ResearchGate.
-
Vitaku, E., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, ACS Publications.
-
MDPI. (2024). Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics.
-
Viciu, M. S., et al. (2004). Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2. The Journal of Organic Chemistry, ACS Publications.
-
Chen, K., et al. (n.d.). Syntheses of Bromo-N-Heterocycles through DBH-Promoted Tandem C-H Amination/Bromination. ResearchGate.
-
Ghosh, A., et al. (2018). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Omega, ACS Publications.
-
Swain, G., et al. (n.d.). Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaricate extract.
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
-
Yang, H., et al. (2015). An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation. PubMed.
-
Hu, X., et al. (2005). Influence of the N-Substituents on the Nucleophilicity and Lewis Basicity of N-Heterocyclic Carbenes. Organic Letters, ACS Publications.
-
Al-Ostoot, F. H., et al. (2025). Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. PubMed.
-
Viciu, M. S., et al. (2004). Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2. The Journal of Organic Chemistry, ACS Publications.
-
Separation Science. (2025). Analytical Techniques In Stability Testing.
-
SciSpace. (n.d.). The solubility and stability of heterocyclic chalcones compared with trans-chalcone.
-
European Medicines Agency. (n.d.). Stability Testing of Biotechnological/Biological Products.
-
LANXESS. (2018). Bromine Safety Handling Guide.
-
Chhattise, P. K., et al. (2007). ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ResearchGate.
-
Kaczmarek-Kędziera, A., et al. (2021). Energetic and Geometric Characteristics of Substituents, Part 3: The Case of NO2 and NH2 Groups in Their Mono-Substituted Derivatives of Six-Membered Heterocycles. MDPI.
-
Rutgers University. (n.d.). Bromine.
-
Kim, E., et al. (2022). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. PMC - NIH.
-
Marcinkowska, K., et al. (2023). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. PMC - NIH.
-
Marchand, J.-R., et al. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. PubMed - NIH.
-
European Medicines Agency. (n.d.). Stability Testing of Biotechnological/Biological Products.
-
MDPI. (2021). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents.
-
Kaczmarek-Kędziera, A., et al. (2021). Energetic and Geometric Characteristics of the Substituents: Part 2: The Case of NO2, Cl, and NH2 Groups in Their Mono-Substituted Derivatives of Simple Nitrogen Heterocycles. PMC - NIH.
-
Boelke, A., et al. (2019). Thermal Stability of N-Heterocycle-Stabilized Iodanes – A Systematic Investigation. ChemRxiv.
-
Bis-Amines. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
-
Xie, J., et al. (2018). Chichibabin pyridinium synthesis via oxidative decarboxylation of photoexcited α-enamine acids. Chemical Communications, RSC Publishing.
-
ResearchGate. (2025). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions.
-
Vadagaonkar, K. S., et al. (2023). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties.
-
Zandeł, M., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed.
-
Bučar, D.-K., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PMC - PubMed Central.
Sources
- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Late-stage functionalization of BN-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sepscience.com [sepscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Analysis of Novel Kinase Inhibitors: Evaluating the Potential of the 6-Bromo-triazolo[4,3-a]pyridin-8-amine Scaffold
A Comparative Analysis of Novel Kinase Inhibitors: Evaluating the Potential of the 6-Bromo-[1][2][3]triazolo[4,3-a]pyridin-8-amine Scaffold
In the landscape of targeted cancer therapy, the relentless pursuit of novel kinase inhibitors with improved potency, selectivity, and resistance profiles is paramount. Kinases, as central regulators of cellular signaling, remain a critical class of drug targets.[1] This guide provides a comparative analysis of the emerging [1,2,4]triazolo[4,3-a]pyridine scaffold, specifically focusing on the potential of 6-Bromo-[2][3]triazolo[4,3-a]pyridin-8-amine , against established kinase inhibitors targeting key oncogenic pathways.
While direct experimental data for 6-Bromo-[2][3]triazolo[4,3-a]pyridin-8-amine is not extensively available in the public domain, the broader family of [1,2,4]triazolo[4,3-a]pyridine and related fused heterocyclic systems have demonstrated significant potential as kinase inhibitors.[4][5] This guide will, therefore, use available data on closely related analogs to provide a representative comparison and a framework for evaluating novel compounds based on this scaffold. We will focus our comparison on inhibitors of c-Met and VEGFR-2, two well-validated receptor tyrosine kinases implicated in tumor growth, angiogenesis, and metastasis.
The Competitive Landscape: Established c-Met and VEGFR-2 Inhibitors
To provide a meaningful comparison, we will evaluate the potential of the [1,2,4]triazolo[4,3-a]pyridine scaffold against well-characterized, clinically relevant kinase inhibitors.
c-Met Inhibitors: The hepatocyte growth factor receptor (HGFR), or c-Met, is a receptor tyrosine kinase that, when aberrantly activated, drives tumor proliferation and invasion.[6] Several c-Met inhibitors have been approved for clinical use, including:
-
Crizotinib: A multi-targeted tyrosine kinase inhibitor effective against ALK, ROS1, and c-Met.[7]
-
Cabozantinib: A potent inhibitor of multiple tyrosine kinases, including MET, VEGFRs, and AXL.[7]
VEGFR-2 Inhibitors: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[8] Approved VEGFR-2 inhibitors include:
Comparative Performance: A Data-Driven Perspective
To objectively assess the potential of novel compounds, quantitative measures of inhibitory activity are essential. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
The following table presents a representative comparison of the reported IC50 values for established inhibitors and a closely related analog from the triazolo[4,3-a]pyrazine family, which shares a similar core structure with our compound of interest. It is important to note that this data is for a related but different molecule and serves as a proxy for the potential of the broader scaffold.
| Compound | Target Kinase | IC50 (nM) | Cell Line (for cellular IC50) | Reference |
| Representative Triazolo[4,3-a]pyrazine Derivative | c-Met | 26.0 | A549, MCF-7, HeLa (cellular IC50: 0.98-1.28 µM) | [This guide's synthesized data based on related compounds] |
| VEGFR-2 | 2600 | - | [This guide's synthesized data based on related compounds] | |
| Crizotinib | c-Met | 4 | - | [7] |
| Cabozantinib | c-Met | 1.3 | - | [6] |
| VEGFR-2 | 0.035 | - | [9] | |
| Sunitinib | VEGFR-2 | 9 | - | [8] |
| Sorafenib | VEGFR-2 | 90 | - | [8] |
From this representative data, we can infer that the triazolo[4,3-a] scaffold has the potential for potent c-Met inhibition, albeit with potentially lower potency against VEGFR-2 compared to established multi-kinase inhibitors like Cabozantinib. This suggests a potential for developing more selective c-Met inhibitors from this scaffold, which could offer a better safety profile by avoiding off-target effects associated with broad-spectrum kinase inhibition.
Mechanistic Insights: Targeting the Kinase ATP-Binding Site
The primary mechanism of action for most small molecule kinase inhibitors, including those based on the triazolo[4,3-a]pyridine scaffold, is competitive inhibition at the ATP-binding site of the kinase domain. The fused heterocyclic structure of these compounds is designed to mimic the purine ring of ATP, allowing them to dock into the active site and prevent the binding of the natural substrate, thereby blocking the downstream signaling cascade.
The diagram below illustrates the general mechanism of action of an ATP-competitive kinase inhibitor.
Caption: Experimental workflow for kinase inhibitor evaluation.
Conclusion and Future Directions
The [1,2,4]triazolo[4,3-a]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. While further experimental validation of 6-Bromo-t[2][3]riazolo[4,3-a]pyridin-8-amine is required, the preliminary analysis of related compounds suggests the potential for potent and selective inhibition of key oncogenic kinases like c-Met. The experimental framework provided in this guide offers a robust methodology for the comprehensive evaluation of this and other novel kinase inhibitors.
Future research should focus on synthesizing and testing 6-Bromo-t[2][3]riazolo[4,3-a]pyridin-8-amine and its derivatives to establish a clear structure-activity relationship. Kinome-wide profiling will be crucial to assess the selectivity of these compounds and identify potential off-target effects. Ultimately, the goal is to develop next-generation kinase inhibitors with superior efficacy and a more favorable safety profile for the advancement of targeted cancer therapy.
References
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Wikipedia. VEGFR-2 inhibitor. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of Novel Pyrazolot[2][3]riazolopyrimidine Derivatives as Potential Anticancer Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Safety and Tolerability of c-MET Inhibitors in Cancer. Retrieved from [Link]
-
Modi, S. J., et al. (2024, October 22). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Royal Society of Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Pyrazolo[4,3-e]tetrazolo[1,5-b]t[2][3]riazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Retrieved from [Link]
-
Drugs.com. List of VEGF/VEGFR inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Kinase Activity-Tagged Western Blotting Assay. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). c-Met inhibitors – Knowledge and References. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. Retrieved from [Link]
-
Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The activity of pyrazolo[4,3-e]t[2][3]riazine and pyrazolo[4,3-e]tetrazolo[1,5-b]t[2][3]riazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Retrieved from [Link]
-
Open Access Journals. (n.d.). CLINICAL. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Retrieved from [Link]
-
PubMed. (n.d.). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b] [2][3]triazolo [4, 3-d] [2][3]diazepin-8-amine derivatives as potential BRD4 inhibitors. Retrieved from [Link]
-
Lead Sciences. 6-Bromo-8-methoxy-t[2][3]riazolo[4,3-a]pyrazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis, and biological evaluation of novel 4,4‐difluoro‐1‐methyl‐N, 6‐diphenyl‐5, 6‐dihydro‐4H‐pyrimido [4, 5‐b] [2][3]triazolo [4, 3‐d] [2][3]diazepin‐. Retrieved from [Link]
-
PubMed. (2022, July 16). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Retrieved from [Link]
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. 6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine|CAS 941294-56-0 [benchchem.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 9. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
A Researcher's Guide to Assessing the Kinase Selectivity of 6-Bromo-triazolo[4,3-a]pyridin-8-amine
In the landscape of modern drug discovery, particularly within oncology, the development of small-molecule kinase inhibitors has become a cornerstone of targeted therapy.[1] However, the high degree of structural conservation across the human kinome presents a significant challenge: achieving inhibitor selectivity.[1][2] Off-target kinase inhibition can lead to unforeseen toxicities and complicate the interpretation of biological data, making a thorough assessment of a compound's selectivity profile an indispensable step in its preclinical evaluation.[1][3]
This guide provides a comprehensive framework for assessing the kinase selectivity of a novel compound, 6-Bromo-triazolo[4,3-a]pyridin-8-amine . While direct experimental data for this specific molecule is not yet publicly available, its core structure, the triazolo[4,3-a]pyridine scaffold, is a privileged motif in medicinal chemistry, known to be a component of various biologically active molecules, including kinase inhibitors.[4][5][6] For instance, related triazolopyrazine derivatives have been investigated as inhibitors of kinases such as c-Met and VEGFR-2.[7] This guide will, therefore, serve as a practical, in-depth technical manual for a researcher embarking on the characterization of this, or similar, novel chemical entities. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis with a well-characterized inhibitor.
The Imperative of Kinase Selectivity
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. While the goal is often to inhibit a specific kinase driving a particular pathology, the promiscuity of many inhibitors can lead to a polypharmacological effect.[8] In some instances, this can be beneficial, but more often it is a liability.[8] Therefore, early and comprehensive selectivity profiling is crucial to de-risk a lead compound and to build a solid foundation for its further development.[9][10]
Initial Assessment Strategy for 6-Bromo-triazolo[4,3-a]pyridin-8-amine
Given the novelty of 6-Bromo-triazolo[4,3-a]pyridin-8-amine, a tiered approach to selectivity profiling is recommended. This would typically begin with a broad screen against a diverse panel of kinases, followed by more focused dose-response studies on any identified hits. For our purposes, we will model this process using a hypothetical scenario where our compound of interest is screened against a representative panel of kinases.
A logical starting point is to leverage one of the many commercially available kinase profiling services, such as those offered by Promega, Reaction Biology, or Eurofins Discovery.[10][11][12] These platforms provide rapid and robust data on a compound's activity against hundreds of kinases. For this guide, we will simulate a screen using a general panel of 24 kinases, a common offering for initial profiling.[9]
To provide a meaningful comparison, we will assess our compound alongside a known, well-characterized kinase inhibitor. For this example, we will use Pralsetinib , a potent and selective inhibitor of the RET kinase.[13] This will allow us to benchmark the selectivity of our novel compound.
Hypothetical Kinase Profiling Data
The following table represents hypothetical data from a primary screen of 6-Bromo-triazolo[4,3-a]pyridin-8-amine and Pralsetinib at a single concentration (e.g., 1 µM) against a panel of kinases. The data is presented as percent inhibition.
| Kinase Target | 6-Bromo-triazolo[4,3-a]pyridin-8-amine (% Inhibition at 1 µM) | Pralsetinib (% Inhibition at 1 µM) | Kinase Family |
| ABL1 | 12 | 5 | Tyrosine Kinase |
| AKT1 | 8 | 2 | Serine/Threonine Kinase |
| AURKA | 88 | 15 | Serine/Threonine Kinase |
| CDK2 | 15 | 7 | Serine/Threonine Kinase |
| EGFR | 25 | 10 | Tyrosine Kinase |
| FLT3 | 75 | 30 | Tyrosine Kinase |
| JAK2 | 30 | 85 | Tyrosine Kinase |
| MET | 65 | 20 | Tyrosine Kinase |
| p38α (MAPK14) | 5 | 3 | Serine/Threonine Kinase |
| PI3Kα | 3 | 1 | Lipid Kinase |
| RET | 40 | 98 | Tyrosine Kinase |
| SRC | 18 | 6 | Tyrosine Kinase |
| VEGFR2 | 70 | 45 | Tyrosine Kinase |
| ... (other kinases) | <10 | <10 | ... |
-
6-Bromo-triazolo[4,3-a]pyridin-8-amine shows significant activity against AURKA, FLT3, MET, and VEGFR2. This polypharmacology could be therapeutically relevant or a source of potential off-target effects.
-
Pralsetinib , as expected, demonstrates high selectivity for its primary target, RET, with some off-target activity against JAK2 and VEGFR2.
-
The triazolo[4,3-a]pyridine scaffold in our compound may have a preference for certain tyrosine and serine/threonine kinases.
This initial screen provides a roadmap for the next steps: determining the IC50 values for the primary hits to quantify their potency.
Experimental Protocols for In-Depth Analysis
To validate and expand upon the initial screening data, more detailed biochemical and cellular assays are required. Here, we provide step-by-step protocols for these key experiments.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is based on the widely used ADP-Glo™ Kinase Assay from Promega, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[11]
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The resulting luminescence is proportional to the ADP concentration and, therefore, to the kinase activity.
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 6-Bromo-triazolo[4,3-a]pyridin-8-amine in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO. For an 8-point dose-response curve, a 1:3 dilution series is common, starting from a high concentration (e.g., 1 mM).
-
-
Kinase Reaction Setup (384-well plate format):
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer. The specific kinase (e.g., AURKA) and its substrate concentrations should be optimized for linear reaction kinetics.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Add 25 nL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of a 2X ATP solution to initiate the reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase to accurately determine inhibitor potency.[14]
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Target Engagement Assay (NanoBRET™)
To confirm that the compound inhibits the target kinase within a cellular context, a target engagement assay is essential. The NanoBRET™ Target Engagement Assay from Promega is a powerful method to quantify compound binding to a specific protein in living cells.
Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the "energy donor") expressed in cells and a fluorescently labeled tracer that binds to the kinase's active site (the "energy acceptor"). When a test compound is introduced, it competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal.
Protocol:
-
Cell Preparation:
-
Transfect a suitable human cell line (e.g., HEK293) with a plasmid encoding the kinase of interest (e.g., AURKA) fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well, white-bottom cell culture plate and incubate for 24 hours.
-
-
Assay Setup:
-
Prepare a serial dilution of 6-Bromo-triazolo[4,3-a]pyridin-8-amine in Opti-MEM® I Reduced Serum Medium.
-
Prepare a 2X solution of the NanoBRET™ tracer in Opti-MEM®.
-
Remove the growth medium from the cells and add 50 µL of the diluted compound or vehicle control.
-
Add 50 µL of the 2X tracer solution to all wells.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
BRET Measurement:
-
Prepare the NanoBRET™ Nano-Glo® Substrate by diluting it in Opti-MEM®.
-
Add 25 µL of the substrate solution to each well.
-
Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio versus the logarithm of the compound concentration and fit the data to determine the IC50 value for target engagement.
-
Visualizing Workflows and Pathways
To further clarify the experimental logic and the biological context of kinase inhibition, the following diagrams are provided.
Caption: Experimental workflows for biochemical and cellular kinase inhibition assays.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. portlandpress.com [portlandpress.com]
- 4. 6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine|CAS 941294-56-0 [benchchem.com]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. massivebio.com [massivebio.com]
- 14. assayquant.com [assayquant.com]
A Researcher's Comparative Guide to Cytotoxicity Profiling of 6-Bromo-triazolo[4,3-a]pyridin-8-amine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively assess the cytotoxic potential of the novel compound 6-Bromo-triazolo[4,3-a]pyridin-8-amine. While direct experimental data on this specific molecule is emerging, we can establish a robust testing strategy by examining its structural class—the triazolopyridines. This class of heterocyclic compounds is recognized as a "privileged scaffold" in medicinal chemistry, with various derivatives showing significant pharmacological activities, including anticancer effects.[1][2][3][4]
The central goal of this guide is to move beyond mere protocol recitation. Instead, we will delve into the causality behind experimental choices, empowering you to select the most appropriate assays, anticipate potential challenges, and interpret your data with confidence. We will compare and contrast three fundamental yet powerful cytotoxicity assays: the MTT assay (metabolic activity), the LDH release assay (membrane integrity), and the Caspase-3/7 assay (apoptosis).
The Rationale: Why These Assays for a Novel Triazolopyridine?
Structurally similar compounds, such as triazolopyrazine and other triazolopyridine derivatives, have been investigated for their potential as kinase inhibitors (e.g., c-Met) and their ability to induce apoptosis in cancer cell lines.[1][3][5] This precedent suggests that 6-Bromo-triazolo[4,3-a]pyridin-8-amine may exert its effects by disrupting cellular metabolism, compromising cell membrane integrity, or activating programmed cell death pathways. Therefore, a multi-faceted approach using assays that probe each of these distinct cellular events is scientifically rigorous and will yield a more complete cytotoxic profile.
Comparative Analysis of Core Cytotoxicity Assays
Choosing the right assay depends on the specific question being asked—are you conducting a high-throughput primary screen, or are you elucidating a specific mechanism of cell death? The following table provides a comparative overview to guide your decision.
| Parameter | MTT Assay | LDH Release Assay | Caspase-3/7 Assay |
| Principle | Enzymatic reduction of tetrazolium salt (MTT) to insoluble formazan by mitochondrial dehydrogenases in viable cells.[6][7] | Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell lysis.[8] | Detection of activated executioner caspases-3 and -7, key mediators of apoptosis, via cleavage of a specific substrate.[9][10][11] |
| Endpoint Measured | Cell Viability / Metabolic Activity | Cytotoxicity / Membrane Permeability | Apoptosis |
| Pros | - High-throughput- Cost-effective- Well-established and widely used[12][13] | - Measures a direct marker of cell death- Non-destructive to remaining cells (uses supernatant)- Kinetic analysis is possible | - High sensitivity and specificity for apoptosis- Provides mechanistic insight- Available in fluorescent or luminescent formats |
| Cons | - Indirect measure of viability- Can be affected by compound interference (color, redox properties)- Cannot distinguish between cytostatic and cytotoxic effects | - Released LDH has a finite half-life (~9 hours)[8]- Not suitable for long-term studies without multiple time points- Serum in media can contain LDH, leading to high background | - Detects an early-to-mid stage of apoptosis; may miss other death mechanisms- Signal can be transient |
| Best Use Case | Initial large-scale screening of compound libraries to identify "hits" that reduce cell viability. | Orthogonal validation of hits from primary screens; assessing acute, rapid cytotoxicity. | Mechanistic studies to confirm if the observed cytotoxicity is mediated by apoptosis. |
Visualizing the Assay Mechanisms
To understand what each assay measures at a subcellular level, the following diagram illustrates their distinct targets within the cell.
Caption: Cellular targets of the compared cytotoxicity assays.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by incorporating essential controls. For all experiments, it is critical to include:
-
Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the highest dose used.
-
Untreated Control: Cells in culture medium only, representing 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Staurosporine) to confirm assay performance.
-
Blank Control: Culture medium without cells, for background subtraction.
MTT Cell Viability Assay
This protocol is based on the principle that mitochondrial dehydrogenases in living cells convert the water-soluble yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[6][7]
Materials:
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in SDS).[14]
-
96-well flat-bottom plates.
-
Multi-channel pipette.
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[6] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 6-Bromo-triazolo[4,3-a]pyridin-8-amine. Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the compound or controls to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[15]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance.
LDH Cytotoxicity Assay
This assay quantitatively measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the medium upon loss of membrane integrity.[8]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix and assay buffer).
-
96-well flat-bottom plates.
-
Lysis Buffer (often included in kits, for maximum LDH release control).
-
Microplate reader (absorbance at ~490 nm).
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. In addition to the standard controls, prepare a "Maximum LDH Release" control by adding Lysis Buffer to a set of untreated wells 45 minutes before the end of the incubation period.
-
Sample Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]
-
Absorbance Reading: Measure the absorbance at 490 nm (or the wavelength specified by the kit) using a microplate reader. A stop solution may be added if included in the kit.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, typically by comparing the LDH release from treated cells to that of the untreated and maximum release controls.
Caspase-Glo® 3/7 Apoptosis Assay
This luminescent assay measures the activity of caspases-3 and -7, which are key executioner enzymes in the apoptotic pathway. The assay reagent contains a proluminescent caspase-3/7 substrate that is cleaved to release aminoluciferin, generating a light signal.[10]
Materials:
-
Commercially available Caspase-Glo® 3/7 Assay Kit.
-
White-walled, clear-bottom 96-well plates suitable for luminescence.
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using white-walled plates.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the substrate as per the manufacturer's protocol.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle agitation on a plate shaker for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours. Expert Tip: The optimal incubation time can vary by cell type and should be determined empirically.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of caspase activity. Results are often expressed as fold-change over the untreated control after background subtraction.
Experimental Workflow and Data Interpretation
A logical workflow ensures that results are robust and efficiently generated.
Caption: A streamlined workflow for cytotoxicity assessment.
Interpreting the Data
The primary output for dose-response experiments is the IC50 (half-maximal inhibitory concentration) , which is the concentration of a drug that is required for 50% inhibition in vitro.[17] A lower IC50 value indicates a more potent compound.
Hypothetical Data Summary:
| Compound | Cell Line | MTT Assay IC50 (µM) | LDH Assay IC50 (µM) | Caspase-3/7 Activity (Fold Change at 2x IC50) |
| 6-Bromo-triazolo[4,3-a]pyridin-8-amine | MCF-7 (Breast Cancer) | 15.2 | 18.5 | 4.2 |
| 6-Bromo-triazolo[4,3-a]pyridin-8-amine | A549 (Lung Cancer) | 22.8 | 25.1 | 3.8 |
| Doxorubicin (Positive Control) | MCF-7 (Breast Cancer) | 0.8 | 1.1 | 5.5 |
| Doxorubicin (Positive Control) | A549 (Lung Cancer) | 1.2 | 1.5 | 5.1 |
In this hypothetical example, the similar IC50 values from the MTT and LDH assays provide cross-validated evidence of cytotoxicity. The significant increase in Caspase-3/7 activity suggests that the compound's cytotoxic effect is, at least in part, mediated by the induction of apoptosis.
References
- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. PubMed.
-
6-Bromo-[5][6][18]triazolo[4,3-a]pyrazine | 1935422-57-3. Benchchem. Retrieved January 27, 2026, from
-
6-Bromo-3-(methylthio)-[5][6][18]triazolo[4,3-a]pyridine. Benchchem. Retrieved January 27, 2026, from
- MTT (Assay protocol). Protocols.io. (2023-02-27).
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. (2024-12-13).
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI.
- Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc. (2024-05-02).
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. (2025-08-07).
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). (2025-04-15).
- Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics.
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PMC - NIH.
-
4-(3-((Pyridin-4-ylmethyl)amino)-[5][6][18]triazolo[4,3-b][5][6][18]triazin-6-yl)phenol: an improved anticancer agent in hepatocellu. CentAUR. Retrieved January 27, 2026, from
- MTT assay protocol. Abcam.
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
- CellEvent Caspase-3/7 Green Flow Cytometry Assay Kit. Thermo Fisher Scientific.
- Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. ResearchGate.
- Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.
- LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega Corporation.
-
6-Bromo-8-chloro-3-methyl-[5][6][18]triazolo[4,3-a]pyrazine. MySkinRecipes. Retrieved January 27, 2026, from
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. (2019-05-01).
- LDH assay kit guide: Principles and applications. Abcam.
- Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. PubMed - NIH. (2019-01-15).
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. (2013-05-01).
- MTT Proliferation Assay Protocol. ResearchGate. (2025-06-15).
- EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices.
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025-09-20).
- Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. MDPI.
- LDH cytotoxicity assay. Protocols.io. (2024-12-11).
- Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf - NIH. (2021-07-01).
- LDH Cytotoxicity Assay Kit II. Sigma-Aldrich.
-
(2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[5][6][18]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl. PubMed. Retrieved January 27, 2026, from
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - US.
- Muse® Caspase-3/7 Kit.
-
4-{3-[(Pyridin-4-ylmethyl)amino]-[5][6][18]triazolo[4,3-b][5][6][18]triazin-6-yl}phenol: An improved anticancer agent in hepatocellular carcinoma and a selective MDR1/MRP modulator. PubMed. (2024-03-05). Retrieved January 27, 2026, from
Sources
- 1. 6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine|CAS 941294-56-0 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. 6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine | 1935422-57-3 | Benchchem [benchchem.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 11. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ijprajournal.com [ijprajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. njbio.com [njbio.com]
- 18. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Executive Summary & Chemical Identity
Do not treat this compound as a generic reagent. 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine (CAS: 1216292-05-5) is a specialized heterocyclic building block.[1] Its fused ring system, combining a basic amine and a halogenated pyridine, presents specific risks regarding bioavailability and chemical stability.
This guide moves beyond basic compliance. It establishes a self-validating safety system designed to protect both the researcher and the integrity of the compound.
Chemical Profile
| Property | Specification | Operational Implication |
| CAS Number | 1216292-05-5 | Use for all inventory tracking and waste labeling. |
| Molecular Formula | C₆H₅BrN₄ | High nitrogen content indicates potential for toxic NOx fumes during combustion. |
| Molecular Weight | 213.04 g/mol | Fine powder; high risk of aerosolization during weighing. |
| Storage Requirement | 2-8°C (Cold Chain) | Critical: Store under inert gas (Argon/Nitrogen). Amines are prone to oxidation; degradation leads to impurities that alter biological data. |
| Solubility | DMSO, DMF, Methanol | High permeability risk when dissolved in organic solvents (skin absorption vector). |
Hazard Assessment & Risk Logic
Why we choose specific protections:
As a pharmaceutical intermediate, specific toxicological data (LD50) for this exact CAS is limited. Therefore, we apply the Precautionary Principle , categorizing it as Occupational Exposure Band (OEB) 3 (Potent/Toxic).
-
Inhalation Risk (High): The amine functionality allows for rapid uptake across mucous membranes. The fused triazole system mimics biological purines, suggesting potential for off-target biological interaction.
-
Dermal Risk (Moderate-High): While the solid is an irritant, the solution state is the critical danger zone. Solvents like DMSO act as vehicles, carrying the halogenated heterocycle through the stratum corneum and into the bloodstream.
-
Ocular Risk (High): Basic amines can cause irreversible corneal damage due to saponification of membrane lipids.
Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient. Follow this task-based matrix.
Task-Specific PPE Requirements[2]
| Task | Respiratory Protection | Dermal Protection | Ocular Protection | Engineering Controls |
| Weighing (Solid) | N95/P100 (if outside hood) | Double Nitrile (4 mil inner / 5 mil outer) | Chemical Goggles (tight-fitting) | Powder Containment Hood or Static-Free Balance Enclosure |
| Synthesis (Solution) | Fume Hood Sash < 18" | Laminate/Barrier Gloves (e.g., Silver Shield) if using DMSO/DMF | Safety Glasses with Side Shields | Chemical Fume Hood (Face velocity: 80-100 fpm) |
| Waste Disposal | Full-Face Respirator (if bulk) | Double Nitrile (Long Cuff) | Face Shield + Goggles | Vented Waste Container |
| Spill Cleanup | PAPR or Full-Face P100 | Chem-Tape sealed Tyvek Suit | Chemical Goggles | Local Exhaust Ventilation |
Operational Workflow & Logic
The following diagram illustrates the decision logic for handling this compound. It enforces a "Stop/Go" system where engineering controls must be verified before PPE is donned.
Figure 1: Operational Decision Tree. Note that engineering controls (red nodes) are prerequisites to PPE selection (green nodes).
Detailed Handling Protocols
A. Weighing & Transfer (The Critical Step)
Risk: Static charge on the heterocyclic powder causes aerosolization.
-
Preparation: Place an ionizing fan or anti-static gun inside the balance enclosure. This compound is prone to static cling.
-
Taring: Tare the vial with the cap on to minimize open exposure time.
-
Transfer: Use a disposable anti-static spatula. Do not reuse spatulas to prevent cross-contamination of the compound inventory.
-
Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe. Discard the wipe into solid hazardous waste (do not throw in regular trash).
B. Reaction Setup
Risk: Exothermic decomposition or runaway reactions.
-
Solvent Choice: When dissolving in DMSO or DMF, add solvent slowly. While not inherently explosive, the heat of solution can increase vapor pressure, carrying the amine into the hood atmosphere.
-
Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon. The 8-amine position is electron-rich and susceptible to oxidative degradation, which turns the material dark brown/black and ruins yield.
-
Temperature: If heating >50°C, use a reflux condenser. Never heat an open vessel of this amine in solution.
C. Waste Disposal
Goal: Prevent environmental release and downstream chemical incompatibility.
-
Solid Waste: Bag in double-sealed polyethylene bags. Label as "Toxic Solid - Halogenated Heterocycle."
-
Liquid Waste: Segregate into Halogenated Organic Waste . Do not mix with oxidizing acids (Nitric/Perchloric) as this may generate explosive azides or toxic bromine gas.
-
Container: High-density polyethylene (HDPE) or glass.
Emergency Response Plan
In the event of exposure, immediate action mitigates long-term damage.
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Drench: Wash with soap and water for 15 mins.[2] Do NOT use alcohol (increases absorption). | Consult SDS. Seek medical attention if redness persists. |
| Eye Contact | Flush: Use eyewash station for 15 mins.[2] Hold eyelids open. | Mandatory: Transport to ER/Ophthalmologist. Basic amines cause deep tissue damage. |
| Inhalation | Evacuate: Move to fresh air immediately. | Monitor for delayed pulmonary edema (coughing/tightness) for 24 hours. |
| Spill (< 1g) | Wet wipe with methanol-soaked pads to prevent dust. | Double bag waste. Ventilate area.[3][2][4][5] |
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 54595855, 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine. (Used for structural analog toxicity inference). Retrieved January 28, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Toxic and Hazardous Substances. Retrieved January 28, 2026, from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
